4-(N,N-diallylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Overview
Description
4-(N,N-diallylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the thiazole and benzofuran moieties. The final step often involves the sulfonation and diallylation of the amine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzofuran moiety.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The benzamide and thiazole rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound could serve as a building block for more complex molecules or as a reagent in various reactions.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-diallylsulfamoyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)benzamide: Lacks the methoxy group.
4-(N,N-diallylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)aniline: Aniline instead of benzamide.
Uniqueness
The presence of the methoxybenzofuran and thiazole moieties in 4-(N,N-diallylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide may confer unique chemical and biological properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S2/c1-4-13-28(14-5-2)35(30,31)19-11-9-17(10-12-19)24(29)27-25-26-20(16-34-25)22-15-18-7-6-8-21(32-3)23(18)33-22/h4-12,15-16H,1-2,13-14H2,3H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLHNHXFXXUJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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